4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)benzamide
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Overview
Description
4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)benzamide is a complex organic compound that features a unique combination of functional groups, including a benzamide moiety and a sulfonyl group attached to a phenyl ring. This compound is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isothiazolidinone Ring: The initial step involves the formation of the isothiazolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with sulfur and nitrogen-containing reagents under controlled conditions.
Sulfonylation: The next step involves the introduction of the sulfonyl group to the phenyl ring. This is typically done using sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Coupling with Benzamide: The final step involves coupling the sulfonylated intermediate with benzamide. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis, use of green chemistry principles, and process intensification may be employed to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds containing the thiazolidinone ring, which share structural similarities with the isothiazolidinone moiety.
Sulfonamides: Compounds containing the sulfonamide group, which exhibit similar chemical reactivity and biological activities.
Benzamides: Compounds containing the benzamide moiety, which are commonly used in medicinal chemistry.
Uniqueness
4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the isothiazolidinone and sulfonyl groups enhances its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
4-[[4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)phenyl]sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O6S2/c17-16(21)11-1-3-12(4-2-11)18-27(24,25)14-7-5-13(6-8-14)19-15(20)9-10-26(19,22)23/h1-8,18H,9-10H2,(H2,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDURJSLREBUBLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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